
2-(4-Isopropylphenoxy)-1-(3-(morpholinomethyl)-1,4-thiazepan-4-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound belongs to a class of organic compounds that include functional groups like isopropylphenoxy, morpholinomethyl, and thiazepan-yl ethanone. Compounds within this class are of interest due to their potential chemical and pharmaceutical applications, particularly as intermediates in the synthesis of more complex molecules.
Synthesis Analysis
The synthesis of related compounds typically involves multi-step chemical reactions, including Friedel-Crafts acylation, nitration, reduction, and Mannich reactions, among others. For instance, the microwave-assisted synthesis of Mannich bases from 4-hydroxyacetophenone shows innovative approaches to forming complex organic compounds efficiently (Aljohani et al., 2019).
Molecular Structure Analysis
Molecular structure analysis of similar compounds often utilizes spectroscopic techniques, including FT-IR, 1H NMR, 13C NMR, and mass spectrometry. X-ray crystallography provides insights into the conformation and crystal packing, revealing intramolecular and intermolecular interactions, such as hydrogen bonding and π–π stacking interactions (Aljohani et al., 2019).
Aplicaciones Científicas De Investigación
Chemical Synthesis and Mechanistic Studies
2-(4-Isopropylphenoxy)-1-(3-(morpholinomethyl)-1,4-thiazepan-4-yl)ethanone may be related to the field of chemical synthesis and mechanistic studies, particularly in the context of forming complex organic compounds. For example, research on the synthesis of morpholinones, as well as the study of Mannich bases involving morpholine and acetophenone derivatives, provides insight into the methodologies that could be applicable to synthesizing and understanding the behavior of similar complex molecules (He et al., 2021); (Aljohani et al., 2019).
Drug Development and Pharmacological Studies
In pharmacological research, morpholine and thiazepane scaffolds are often explored for their potential therapeutic effects. Studies on the anti-inflammatory activity of thiophene derivatives containing morpholine, for instance, highlight the importance of these moieties in developing new therapeutic agents (Helal et al., 2015). This indicates that compounds with similar structures could have significant applications in drug development and pharmacology.
Material Science and Photoinitiation
In the field of material science, compounds similar to 2-(4-Isopropylphenoxy)-1-(3-(morpholinomethyl)-1,4-thiazepan-4-yl)ethanone might be investigated for their potential as photoinitiators in ultraviolet-curable coatings. Research on polymeric systems bearing side-chain α-aminoacetophenone moieties demonstrates the applicability of such compounds in developing new materials with specific properties (Angiolini et al., 1997); (Carlini et al., 1997).
Antioxidant Activity and QSAR Analysis
The antioxidant potential of compounds containing morpholine and thiazole structures is another area of scientific inquiry. QSAR (Quantitative Structure-Activity Relationship) analysis of derivatives similar to the compound can provide valuable insights into their antioxidant properties and guide the design of new antioxidants (Drapak et al., 2019).
Propiedades
IUPAC Name |
1-[3-(morpholin-4-ylmethyl)-1,4-thiazepan-4-yl]-2-(4-propan-2-ylphenoxy)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32N2O3S/c1-17(2)18-4-6-20(7-5-18)26-15-21(24)23-8-3-13-27-16-19(23)14-22-9-11-25-12-10-22/h4-7,17,19H,3,8-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBVUOWXDZZGNSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCC(=O)N2CCCSCC2CN3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1,3-benzodioxol-5-ylmethyl)-2-{[6-(2-furyl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]thio}acetamide](/img/structure/B2486672.png)
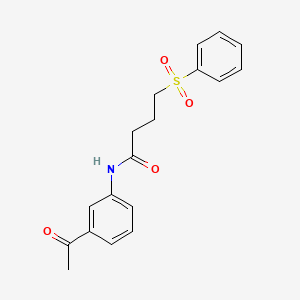
![N-[5-(1H-Benzimidazol-2-yl)-2-methoxyphenyl]-1-prop-2-enoyl-3,4-dihydro-2H-quinoline-6-carboxamide](/img/structure/B2486674.png)
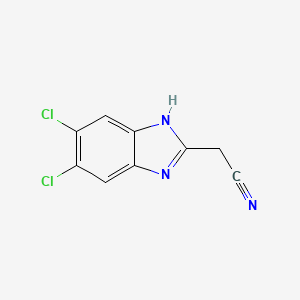
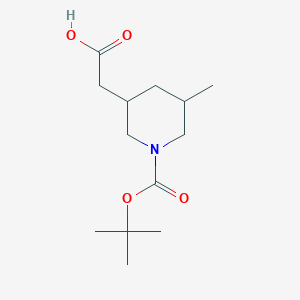
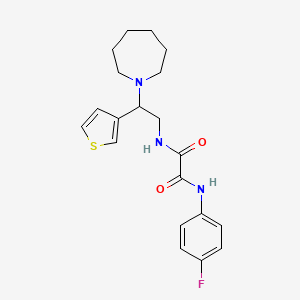


![1-[N-[(2-Methylpropan-2-yl)oxycarbonyl]anilino]cyclopropane-1-carboxylic acid](/img/structure/B2486687.png)
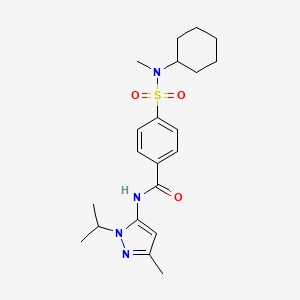
![2-(4-benzoylphenoxy)-N-{1-[(4-hydroxyphenyl)methyl]piperidin-4-yl}acetamide](/img/structure/B2486689.png)
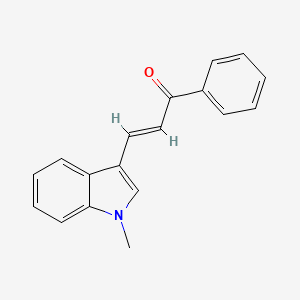
![(E)-4-(ethylthio)-N-(3-(2-methoxyethyl)-5,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2486692.png)
